Amifostine trihydrate
Amifostine trihydrate
Amifostine is a prodrug that through dephosphorylation by alkaline phosphatase is converted to an active thiol, WR 1065 that has free radical scavenging, DNA protective, and hypoxia inducing activities. Because of the differential expression of alkaline phosphatase in normal versus neoplastic tissues, the cytoprotection conferred by amifostine is selective, enabling as much as 100-fold greater accumulation of WR 1065 in normal tissues than in tumor cells. Amifostine has been used to reduce toxicity in normal tissues exposed to radiation or chemotherapeutic agents. In mouse fibroblasts and various cancer cells, amifostine (IC50 = 4 mM) has been shown to activate p53 protein, to induce the expression of the cyclin-dependent kinase inhibitor p21, and to arrest cells at the G1/S transition through a p53-dependent mechanism.
Brand Name:
Vulcanchem
CAS No.:
112901-68-5
VCID:
VC0000245
InChI:
InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2
SMILES:
C(CN)CNCCSP(=O)(O)O.O.O.O
Molecular Formula:
C5H21N2O6PS
Molecular Weight:
268.27 g/mol
Amifostine trihydrate
CAS No.: 112901-68-5
APIs
VCID: VC0000245
Molecular Formula: C5H21N2O6PS
Molecular Weight: 268.27 g/mol
CAS No. | 112901-68-5 |
---|---|
Product Name | Amifostine trihydrate |
Molecular Formula | C5H21N2O6PS |
Molecular Weight | 268.27 g/mol |
IUPAC Name | 2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate |
Standard InChI | InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2 |
Standard InChIKey | TXQPXJKRNHJWAX-UHFFFAOYSA-N |
SMILES | C(CN)CNCCSP(=O)(O)O.O.O.O |
Canonical SMILES | C(CN)CNCCSP(=O)(O)O.O.O.O |
Appearance | Assay:≥95%A crystalline solid |
Description | Amifostine is a prodrug that through dephosphorylation by alkaline phosphatase is converted to an active thiol, WR 1065 that has free radical scavenging, DNA protective, and hypoxia inducing activities. Because of the differential expression of alkaline phosphatase in normal versus neoplastic tissues, the cytoprotection conferred by amifostine is selective, enabling as much as 100-fold greater accumulation of WR 1065 in normal tissues than in tumor cells. Amifostine has been used to reduce toxicity in normal tissues exposed to radiation or chemotherapeutic agents. In mouse fibroblasts and various cancer cells, amifostine (IC50 = 4 mM) has been shown to activate p53 protein, to induce the expression of the cyclin-dependent kinase inhibitor p21, and to arrest cells at the G1/S transition through a p53-dependent mechanism. |
Synonyms | Amifostine Amifostine Anhydrous Amifostine Disodium Salt Amifostine Monohydrate Amifostine Monohydrochloride Amifostine Trihydrate Aminopropyl Aminoethylthiophosphate Aminopropylaminoethylthiophosphate Aminopropylaminoethylthiophosphoric Acid APAETP Ethanethiol, 2-((3-aminopropyl)amino)-, dihydrogen phosphate (ester), trihydrate Ethiofos Ethiofos Anhydrous Ethyol Gammaphos NSC 296961 NSC-296961 NSC296961 S-(N-(3-Aminopropyl)-2-aminoethyl)thiophosphoric Acid WR 2721 WR-2721 WR2721 YM 08310 YM-08310 YM08310 |
PubChem Compound | 148139 |
Last Modified | Nov 11 2021 |
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